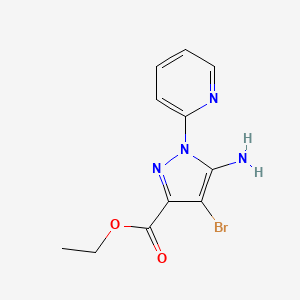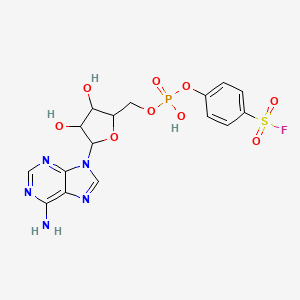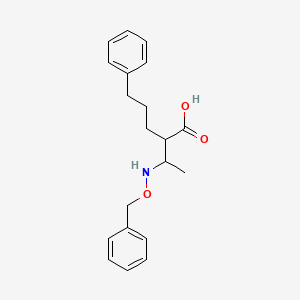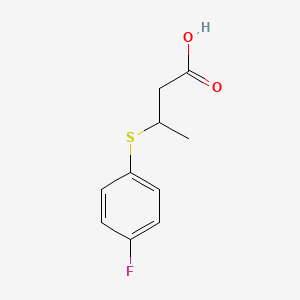
(S)-3-(1-amino-2,2-dimethylpropyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H16N2. It exists as a white crystalline powder and has interesting pharmacological properties. Levamisole was initially developed as an anthelmintic (anti-parasitic) drug for veterinary use but has found applications beyond that.
Métodos De Preparación
Synthetic Routes: Levamisole can be synthesized through several routes. One common method involves the asymmetric reduction of the corresponding ketone precursor. The key step is the reduction of 3,4,5-trimethoxyacetophenone using a chiral reducing agent (e.g., lithium aluminum hydride) to yield the desired (S)-3-(1-amino-2,2-dimethylpropyl)aniline.
Industrial Production: Industrial production of levamisole involves large-scale synthesis. The process typically starts with the condensation of 3,4,5-trimethoxyacetophenone with ammonia to form the intermediate imine. Reduction of the imine using a chiral catalyst leads to levamisole.
Análisis De Reacciones Químicas
Levamisole undergoes various chemical reactions:
Oxidation: Levamisole can be oxidized to its corresponding oxo-imine or oxo-amine derivatives.
Reduction: Reduction of levamisole can yield its dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Aplicaciones Científicas De Investigación
Levamisole has diverse applications:
Anthelmintic: Despite its initial veterinary use, levamisole is still used to treat parasitic infections in humans.
Immunomodulation: It enhances immune responses and has been studied in autoimmune diseases.
Cocaine Adulterant: Unfortunately, levamisole is sometimes found as an adulterant in street cocaine.
Anti-cancer: Research suggests potential anti-cancer effects, especially in colorectal cancer.
Mecanismo De Acción
Levamisole’s mechanism of action involves:
Immunostimulation: It activates T lymphocytes and enhances cytokine production.
Nicotinic Receptor Agonism: Levamisole acts as an agonist at nicotinic acetylcholine receptors.
Comparación Con Compuestos Similares
Levamisole is unique due to its chiral center and immunomodulatory properties. Similar compounds include:
Dexamethasone: An anti-inflammatory glucocorticoid.
Nicotine: Also interacts with nicotinic receptors but has different effects.
: Levamisole - PubChem : Levamisole: A Review of Its Pharmacology and Clinical Use : Levamisole: A Positive Modulator of Immune Function : Levamisole as an Adulterant in Cocaine
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-[(1S)-1-amino-2,2-dimethylpropyl]aniline |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,12-13H2,1-3H3/t10-/m1/s1 |
Clave InChI |
KDDHRDRIZADTIU-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C1=CC(=CC=C1)N)N |
SMILES canónico |
CC(C)(C)C(C1=CC(=CC=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12068276.png)
![Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)
![[[4-(6-Aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12068290.png)




![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)


![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)
